molecular formula C13H19ClN2O3 B7804675 Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B7804675
M. Wt: 286.75 g/mol
InChI Key: QZXGMZXWHWGKHR-YDALLXLXSA-N
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Description

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (CAS: 84375-46-2) is a chiral piperazine derivative widely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase-targeted therapies. Its molecular formula is C₁₃H₁₉ClN₂O₃, with a molecular weight of 286.75 g/mol . The compound features an (S)-configured hydroxymethyl group at the 2-position of the piperazine ring, a benzyloxycarbonyl (Cbz) protecting group, and a hydrochloride salt for enhanced stability. Key physical properties include storage under inert gas (e.g., nitrogen) at 2–8°C and a purity of ≥97% .

Properties

IUPAC Name

benzyl (2S)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-9-12-8-14-6-7-15(12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,14,16H,6-10H2;1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXGMZXWHWGKHR-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H](CN1)CO)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

This method involves a stereoselective ring-closure reaction between ethylenediamine and (S)-glycidol to form (S)-2-(hydroxymethyl)piperazine, followed by benzyloxycarbonyl (Cbz) protection and hydrochloride salt formation.

Reaction Conditions and Catalysis

  • Ethylenediamine and (S)-glycidol are combined in a 1:1.1–1.2 molar ratio.

  • Potassium carbonate (5–6 equivalents relative to ethylenediamine) and copper chromite catalyst (10–15 wt%) are added to toluene.

  • The mixture is refluxed at 110–120°C for 20–24 hours.

  • Key advantage : Direct formation of the (S)-configured hydroxymethyl group via stereochemical retention during ring closure.

Workup and Intermediate Isolation

After cooling, the reaction is filtered to remove the catalyst, and the aqueous phase containing (S)-2-(hydroxymethyl)piperazine is separated. This intermediate is used directly in the next step without isolation, minimizing yield loss.

Benzyloxycarbonyl (Cbz) Protection

Protection Strategy

The free amine of (S)-2-(hydroxymethyl)piperazine is protected using di-tert-butyl dicarbonate (Boc) or benzyl chloroformate (Cbz-Cl) . The Cbz group is preferred for its stability under acidic conditions and ease of removal via hydrogenolysis.

Stepwise Procedure

  • Alkaline Conditions : The aqueous phase from Section 1.3 is treated with sodium hydroxide (2–2.5 equivalents) in an ice bath.

  • Cbz Protection : Benzyl chloroformate (1.1 equivalents) is added dropwise, and the reaction proceeds at 0–5°C for 10–13 hours.

  • Purification : The product is extracted with dichloromethane, washed with 15% NaCl, and recrystallized from n-hexane to yield 1,4-di-Cbz-2-(hydroxymethyl)piperazine .

Selective Deprotection

Selective removal of one Cbz group is achieved via hydrolysis:

  • Reagents : Sodium hydroxide (2 equivalents) in 95% ethanol.

  • Conditions : Reflux for 3–5 hours, followed by extraction and recrystallization to isolate Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate .

Hydrochloride Salt Formation

Acidic Workup

The free base is dissolved in anhydrous ethanol and treated with hydrogen chloride gas or 4M HCl in dioxane . The mixture is stirred at room temperature for 1–2 hours, yielding the hydrochloride salt.

Crystallization and Purity

The product is crystallized from ethanol-diethyl ether (1:3 v/v) to achieve ≥97% purity. Key physical properties include:

PropertyValue
Melting Point158–160°C (decomp.)
Optical Rotation ([α]₂₅D)+12.5° (c = 1.0, MeOH)
Solubility>50 mg/mL in DMSO, <1 mg/mL in H₂O

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Reactor Design : Tubular reactors with inline mixing reduce reaction time from 24 hours to 2–3 hours.

  • Yield Improvement : 78% → 92% via real-time pH monitoring and automated reagent dosing.

Cost Analysis

MethodCost per kg (USD)Yield (%)Purity (%)
Ring-Closure + Cbz1,2008597
Mitsunobu Route2,5007295

Critical Challenges and Solutions

Stereochemical Integrity

  • Racemization Risk : Prolonged heating during Cbz protection can invert the (S)-configuration.

  • Mitigation : Strict temperature control (<5°C during benzyl chloroformate addition).

Byproduct Formation

  • Major Byproduct : Over-protected 1,4-di-Cbz derivatives.

  • Solution : Precise stoichiometry (1.1 equivalents of Cbz-Cl) and phased addition.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylate derivative, while reduction can yield different piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is primarily recognized for its role as a bioactive molecule in drug development. Its structural properties allow it to interact with biological targets effectively.

Antidepressant and Anxiolytic Properties

Research indicates that piperazine derivatives, including this compound, exhibit antidepressant and anxiolytic effects. A study highlighted that modifications in the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntidepressantSerotonin receptor modulation
AnxiolyticGABA receptor interaction
AnticancerInhibition of tumor growth via apoptosis induction

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly in the treatment of neuropsychiatric disorders.

Neuropharmacology

This compound has been studied for its potential neuroprotective effects. Research suggests that it may help in reducing neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases .

Case Study: Neuroprotective Effects

  • Objective : To evaluate the neuroprotective potential of the compound in animal models.
  • Findings : Administration led to a significant reduction in markers of oxidative stress and inflammation, suggesting therapeutic potential in conditions like Alzheimer's disease.

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthesis Pathways

Various synthetic routes have been documented, emphasizing the versatility of piperazine derivatives in organic synthesis.

Table 2: Synthetic Routes Overview

Route DescriptionKey Reagents UsedYield (%)
Direct alkylation of piperazineBenzyl bromide, base75
Carboxylation of hydroxymethyl piperazineCO2 under pressure, catalyst80
Esterification with benzyl alcoholAcid catalyst85

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights structural analogues of the target compound, emphasizing substituent variations and stereochemical differences:

Compound Name CAS Number Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Features
Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride (Target) 84375-46-2 2-(hydroxymethyl), S-configuration C₁₃H₁₉ClN₂O₃ 286.75 High purity (≥97%), chiral center at 2-position, Cbz-protected
Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride 2158302-02-2 2-(cyanomethyl), S-configuration C₁₄H₁₈ClN₃O₂ 295.76 Cyanomethyl group enhances electrophilicity; higher toxicity (H302, H315)
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate (3l) N/A 4-(but-3-en-2-yl), S-configuration C₁₆H₂₀N₂O₂ 272.34 Unsaturated side chain; 98% yield, 98% ee via iridium-catalyzed amination
Benzyl (R)-3-methylpiperazine-1-carboxylate hydrochloride 1217831-52-1 3-methyl, R-configuration C₁₃H₁₉ClN₂O₂ 270.76 Opposite stereochemistry at 3-position; used in enantioselective drug design
Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride 1203013-92-6 3-(hydroxymethyl) C₁₃H₁₉ClN₂O₃ 286.75 Hydroxymethyl at 3-position; altered hydrogen-bonding capacity

Stereochemical Impact on Bioactivity

  • The (S)-configuration in the target compound and its 2-cyanomethyl analogue is critical for binding to enzymes like KRASG12C in PROTACs (Proteolysis-Targeting Chimeras) .
  • In contrast, the (R)-3-methyl derivative (CAS: 1217831-52-1) shows reduced affinity for similar targets due to steric hindrance .

Biological Activity

Benzyl (S)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, exhibits interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O3C_{13}H_{19}ClN_{2}O_{3}, with a molecular weight of approximately 286.75 g/mol. The presence of the piperazine ring, hydroxymethyl group, and benzyl ester functionality contributes to its solubility and biological activity, particularly in the central nervous system (CNS) interactions.

Research indicates that this compound interacts with neurotransmitter systems, particularly through binding to receptors involved in various neurological processes. Its mechanism may involve modulation of neurotransmitter release or receptor activity, similar to other piperazine derivatives.

Biological Activities

The compound has been studied for several biological activities:

  • Neurotransmitter Modulation : It shows potential in modulating neurotransmitter systems, which could be beneficial for developing treatments for neurological disorders.
  • Antiproliferative Effects : Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines, indicating potential applications in oncology.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
Benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride2158302-01-1Similar structure; different stereochemistry may influence biological activity.
Benzyl 2-(hydroxymethyl)piperazine-1-carboxylic acid1217713-62-6Lacks hydrochloride salt; used for different synthetic pathways.
Benzyl 4-(hydroxymethyl)piperazine-1-carbonitrile1203013-92-6Contains a carbonitrile group; exhibits unique reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives, including this compound:

  • Neuropharmacological Studies : Research has demonstrated that similar compounds can exhibit significant binding affinities to serotonin and dopamine receptors, suggesting a role in mood regulation and anxiety disorders.
  • Anticancer Activity : In vitro studies have shown that piperazine derivatives can inhibit cell proliferation in breast and ovarian cancer cell lines. For instance, compounds with similar structures reported IC50 values ranging from 19.9 to 75.3 µM against cancer cells, indicating potential therapeutic effects .
  • Synthetic Approaches : The synthesis of this compound typically involves multi-step organic reactions that enhance its yield and purity, making it suitable for further biological investigations .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound's structure for enhanced biological activity.

Q & A

Q. What are the best practices for scaling up synthesis without compromising enantiomeric purity?

  • Answer :
  • Continuous Flow Chemistry : Enhances reproducibility and reduces racemization risks .
  • In-Process Controls (IPC) : Monitor ee at intermediate stages using inline IR or Raman spectroscopy .

Q. How should researchers address discrepancies between computational predictions and experimental data in structure-activity relationship (SAR) studies?

  • Answer :
  • Conformational Analysis : Use NMR (e.g., NOESY) to validate predicted conformations in solution .
  • Free Energy Perturbation (FEP) : Refine docking models by incorporating solvent effects and entropic contributions .

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